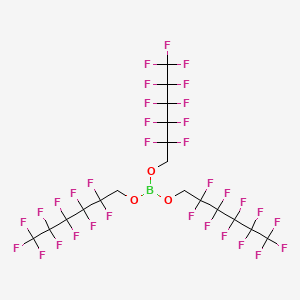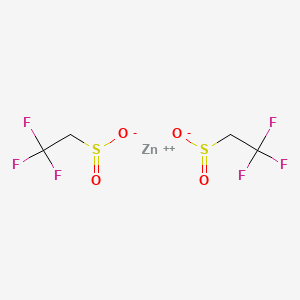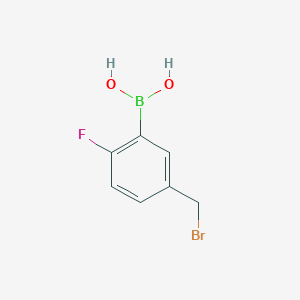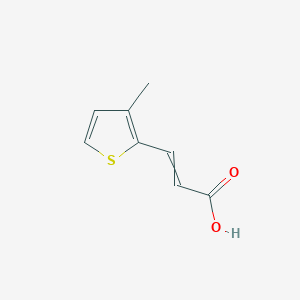
L-Cysteine-glutathione Disulfide
描述
L-半胱氨酸-谷胱甘肽二硫化物是谷胱甘肽的衍生物,谷胱甘肽是一种由谷氨酸、半胱氨酸和甘氨酸组成的内源性三肽。 该化合物由游离谷胱甘肽氧化形成,在谷胱甘肽和L-半胱氨酸之间形成二硫键 。 它在细胞氧化还原稳态中起着至关重要的作用,已被证明可以保护细胞免受氧化应激和肝毒性的影响 .
准备方法
合成路线和反应条件: L-半胱氨酸-谷胱甘肽二硫化物可以通过在L-半胱氨酸存在下氧化谷胱甘肽来合成。 该反应通常涉及温和的氧化剂和受控条件,以确保形成二硫键而不发生过度氧化 .
工业生产方法: L-半胱氨酸-谷胱甘肽二硫化物的工业生产通常采用酶促合成方法。 这涉及使用L-谷氨酸、L-半胱氨酸和甘氨酸作为底物,以及来自酵母的谷胱甘肽合成酶和ATP作为催化剂 。这种方法确保了最终产品的高纯度和高产率。
化学反应分析
反应类型: L-半胱氨酸-谷胱甘肽二硫化物会发生各种化学反应,包括:
氧化: 它可以被进一步氧化以形成更高的氧化态。
还原: 它可以被还原回其组成硫醇,谷胱甘肽和L-半胱氨酸。
常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等温和氧化剂用于氧化,以及二硫苏糖醇等还原剂用于还原 .
科学研究应用
L-半胱氨酸-谷胱甘肽二硫化物具有广泛的科学研究应用:
作用机制
L-半胱氨酸-谷胱甘肽二硫化物主要通过其在维持细胞氧化还原平衡中的作用发挥作用。 它充当氧化还原缓冲剂,参与硫醇-二硫键交换反应,调节蛋白质和其他细胞成分的氧化还原状态 。 该化合物还直接清除活性氧,保护细胞免受氧化损伤 .
类似化合物:
谷胱甘肽 (GSH): 谷胱甘肽的还原形式,在细胞中作为主要的抗氧化剂.
谷胱甘肽二硫化物 (GSSG): 谷胱甘肽的氧化形式,在两个谷胱甘肽分子之间形成二硫键.
半胱氨酸: 一种含硫醇的氨基酸,是谷胱甘肽的前体.
独特性: L-半胱氨酸-谷胱甘肽二硫化物独一无二,因为它结合了谷胱甘肽和半胱氨酸的特性,使其能够参与更广泛的氧化还原反应,并提供增强的抗氧化应激保护 .
相似化合物的比较
Glutathione (GSH): The reduced form of glutathione, which acts as a major antioxidant in cells.
Glutathione disulfide (GSSG): The oxidized form of glutathione, which forms a disulfide bond between two glutathione molecules.
Cysteine: A thiol-containing amino acid that is a precursor to glutathione.
Uniqueness: L-Cysteine-glutathione disulfide is unique in that it combines the properties of both glutathione and cysteine, allowing it to participate in a broader range of redox reactions and providing enhanced protection against oxidative stress .
属性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6-,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRXZEPOHPEEAS-FXQIFTODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13081-14-6 | |
| Record name | Cysteine-glutathione disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteine-glutathione disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEINE-GLUTATHIONE DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89TEL00G6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Dimethylsilyloxy-[[[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B8017916.png)





![Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt](/img/structure/B8017975.png)
![Bis[bis(trifluoromethylsulfonyl)amino]nickel](/img/structure/B8017981.png)
